2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyethyl group, and a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene core through cyclization reactions. This can be achieved by reacting 2-bromo-1-(2-chlorophenyl)ethanone with thiourea under basic conditions to form the benzothiophene ring.
Introduction of the Methoxyethyl Group: The next step involves the introduction of the methoxyethyl group. This can be done by reacting the intermediate product with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with a suitable carboxylic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in studies to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(2-bromophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- **2-{[(2-fluorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
The uniqueness of 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interactions with biological targets, differentiating it from similar compounds with different substituents.
Properties
Molecular Formula |
C19H21ClN2O3S |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H21ClN2O3S/c1-25-11-10-21-18(24)16-13-7-3-5-9-15(13)26-19(16)22-17(23)12-6-2-4-8-14(12)20/h2,4,6,8H,3,5,7,9-11H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
VQDPXSBSVSIDGZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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